molecular formula C24H38N2O4 B13840919 (2S,3R,11bS)-Dihydrotetrabenazine-L-Val

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val

Cat. No.: B13840919
M. Wt: 418.6 g/mol
InChI Key: GEJDGVNQKABXKG-UYOCQKMUSA-N
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Description

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val is a chemical compound with the molecular formula C₁₉H₂₉NO₃. It is an impurity of Tetrabenazine, which is a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves several steps, including the use of specific reagents and conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: (2S,3R,11bS)-Dihydrotetrabenazine-L-Val undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives and analogs of the compound .

Scientific Research Applications

(2S,3R,11bS)-Dihydrotetrabenazine-L-Val has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and as a tool for understanding the mechanisms of VMAT2 inhibition .

Mechanism of Action

The mechanism of action of (2S,3R,11bS)-Dihydrotetrabenazine-L-Val involves the inhibition of VMAT2, which is responsible for the transport of monoamines into synaptic vesicles. By inhibiting VMAT2, the compound reduces the levels of monoamines in the synaptic cleft, leading to a decrease in neurotransmission .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2S,3R,11bS)-Dihydrotetrabenazine-L-Val include other stereoisomers of dihydrotetrabenazine and tetrabenazine. These compounds share similar structures and mechanisms of action but may differ in their potency and selectivity for VMAT2 .

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory activity towards VMAT2. This makes it a valuable compound for studying the structure-activity relationships of VMAT2 inhibitors .

Properties

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

IUPAC Name

[(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20+,23+/m1/s1

InChI Key

GEJDGVNQKABXKG-UYOCQKMUSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Origin of Product

United States

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